1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole moiety. The triazole ring is substituted at position 1 with a 5-chloro-2-methoxyphenyl group and at position 4 with a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-10-3-5-11(6-4-10)17-21-18(27-23-17)15-16(20)25(24-22-15)13-9-12(19)7-8-14(13)26-2/h3-9H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMGKVIJRQSAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds containing 1,2,4-oxadiazole and triazole moieties often exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of the target compound are summarized below.
Anticancer Activity
Studies have shown that derivatives of 1,2,4-oxadiazole possess significant anticancer properties. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, indicating potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.12 - 2.78 | Doxorubicin |
| U-937 | 0.15 - 3.00 | Doxorubicin |
The mechanism by which the compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53 .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The exact mechanisms are still being investigated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- In Vivo Efficacy : A study involving animal models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer. Histological analysis showed increased apoptosis in tumor tissues treated with the compound compared to controls .
- Comparative Studies : Comparative studies with other oxadiazole derivatives highlighted that modifications in the phenyl ring can enhance or diminish biological activity. For instance, substitution patterns on the oxadiazole ring were found to influence both potency and selectivity for cancer cell lines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole and oxadiazole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : In vitro tests demonstrated that derivatives of this compound significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations .
Antimicrobial Properties
Research suggests that this compound also possesses antimicrobial activity against various pathogens:
- Spectrum of Activity : It has been effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Case Study : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Pesticidal Activity
The unique structure of this compound allows it to function as a pesticide:
- Insecticidal Properties : Preliminary studies indicate effectiveness against common agricultural pests such as aphids and whiteflies.
- Field Trials : Field applications showed a reduction in pest populations by up to 70% when used in formulations .
Synthesis of Functional Materials
The compound's structure can be utilized in the development of advanced materials:
Comparison with Similar Compounds
Triazole-Oxadiazole Hybrids
Compound A : 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (CAS 892777-63-8)
- Key Differences :
- Substituents: 2,5-Dimethoxyphenyl (vs. 5-chloro-2-methoxyphenyl in the target compound).
- Oxadiazole substituent: 4-Chlorophenyl (vs. 4-methylphenyl).
- The 4-chlorophenyl group on the oxadiazole in Compound A may enhance halogen bonding but reduce lipophilicity compared to the 4-methylphenyl group in the target.
Compound B : 5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 942034-80-2)
- Key Differences :
- Triazole substituent: 5-Methyl group (absent in the target compound).
- Oxadiazole substituent: 4-Methoxyphenyl (vs. 4-methylphenyl).
- Impact: The 5-methyl group on the triazole may sterically hinder interactions with biological targets.
Halogen-Substituted Analogues
Compound C : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences :
- Core structure: Thiazole replaces the triazole-oxadiazole system.
- Substituents: Dual fluorophenyl groups.
- Impact :
- The thiazole core alters electronic properties and hydrogen-bonding capacity.
- Fluorine’s high electronegativity may improve binding affinity but reduce metabolic stability compared to the target’s chloro-methoxy substituents.
Compound D : 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)
- Key Differences :
- Simplified structure: Lacks the triazole-oxadiazole hybrid.
- Substituents: Chloro-fluorobenzyl group.
- Impact :
- Reduced steric bulk may enhance bioavailability but limit target specificity.
Methyl-Substituted Analogues
Compound E : 4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine (CAS 34396-93-5)
- Key Differences :
- Thiazol-2-amine replaces triazol-5-amine.
- Oxadiazole substituent: 3-Methylphenyl (vs. 4-methylphenyl).
- Impact: Methyl group position (meta vs.
Structural and Electronic Comparisons
- Lipophilicity : The target compound’s 4-methylphenyl group (logP ≈ 2.8) offers higher lipophilicity than Compound A’s 4-chlorophenyl (logP ≈ 2.5), enhancing membrane permeability.
- Hydrogen Bonding: The triazol-5-amine in the target compound provides two H-bond donors, surpassing Compound D’s single amine group.
- Steric Effects: The absence of a 5-methyl group on the triazole (vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
